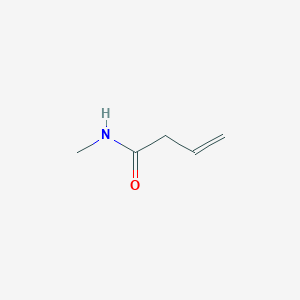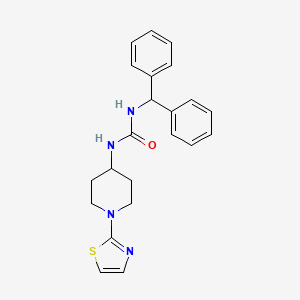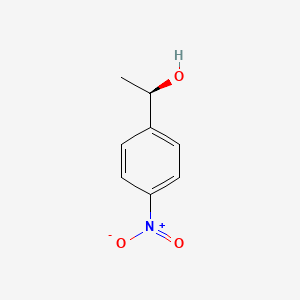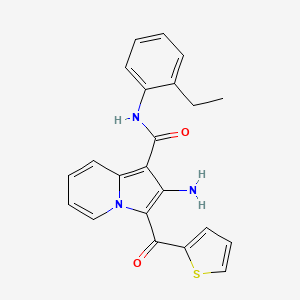
N-methylbut-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylbut-3-enamide is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is also known by its CAS number 73083-41-7 .
Synthesis Analysis
The synthesis of enamides like N-methylbut-3-enamide can be achieved through a one-step N-dehydrogenation of amides . This process employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope .Molecular Structure Analysis
The molecular structure of N-methylbut-3-enamide consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The canonical SMILES representation of the molecule is CNC(=O)CC=C .Chemical Reactions Analysis
Enamides like N-methylbut-3-enamide are versatile reactants used in various settings such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They are formed through the direct N-dehydrogenation of the corresponding amides . The dehydrogenation usually occurs on the acyl side, benefitting from enolate chemistry .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structural Analysis
N-methylbut-3-enamide (enamide) plays a significant role in chemical synthesis. For example, it is involved in sigmatropic rearrangements, a type of chemical reaction important in synthetic chemistry. The study by Andrews et al. (2002) highlights the use of N-methylbut-3-enamide derivatives in the synthesis of chiral sodium 1-azaallyl complexes, showcasing their structural analysis through X-ray diffraction and NMR spectroscopy (Andrews et al., 2002).
2. Organic Reactions and Catalysis
Enamides are versatile intermediates in various organic reactions. Guerrero et al. (2003) demonstrate the use of enamides in oxidative radical cyclizations, a reaction crucial for constructing complex organic structures (Guerrero et al., 2003). Additionally, Trost et al. (2017) report on the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, a key step in the synthesis of various bioactive compounds (Trost et al., 2017).
3. Synthesis of Biologically Active Substances
Enamides are utilized in the synthesis of natural products and biologically active substances. Tian et al. (2015) discuss the synthesis and evaluation of fungicidal activities of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which are exocyclic enamides, showing significant in vitro fungicidal activity (Tian et al., 2015).
4. Application in Material Science
The role of enamides extends to material science as well, particularly in the synthesis of dyes and pigments. Müller and Seefelder (1969) demonstrate the use of N-substituted methylenephthalimidines, behaving like enamides, in the synthesis of various dyes (Müller & Seefelder, 1969).
5. Role in Medicinal Chemistry
Enamides are crucial in medicinal chemistry for the synthesis of pharmaceutical compounds. Carbery (2008) highlights the importance of enamides as valuable organic substrates in organic and biomolecular chemistry, particularly for introducing nitrogen-based functionality into organic systems (Carbery, 2008).
Wirkmechanismus
The mechanism of action of N-methylbut-3-enamide involves the electrophilic activation of amides . The combination of LiHMDS and triflic anhydride serves as both the electrophilic activator and the oxidant .
Relevant papers on N-methylbut-3-enamide and related topics have been analyzed to provide this information .
Eigenschaften
IUPAC Name |
N-methylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-4-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSCEVQEEBMAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)

![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)


